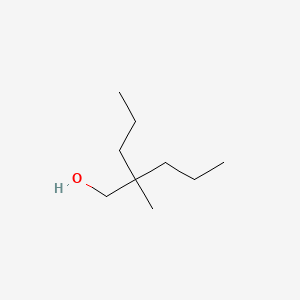
2-Methyl-2-propyl-1-pentanol
Übersicht
Beschreibung
2-Methyl-2-propyl-1-pentanol is a compound with the molecular formula C9H20O . It has a molecular weight of 144.25 g/mol . The IUPAC name for this compound is 2-methyl-2-propylpentan-1-ol .
Molecular Structure Analysis
The InChI representation of 2-Methyl-2-propyl-1-pentanol isInChI=1S/C9H20O/c1-4-6-9 (3,8-10)7-5-2/h10H,4-8H2,1-3H3 . The compound has a complexity of 72.8 and contains 10 heavy atoms . Physical And Chemical Properties Analysis
2-Methyl-2-propyl-1-pentanol has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . It has a Rotatable Bond Count of 5 . The Exact Mass and Monoisotopic Mass of the compound are 144.151415257 g/mol . The Topological Polar Surface Area is 20.2 Ų .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Methyl-2-propyl-1-pentanol, focusing on six unique applications:
Organic Synthesis
2-Methyl-2-propyl-1-pentanol is widely used as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a valuable building block for synthesizing more complex molecules. This compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Solvent Applications
Due to its alcohol functional group and branched structure, 2-Methyl-2-propyl-1-pentanol is an effective solvent for a range of organic compounds. It is particularly useful in the formulation of coatings, inks, and adhesives, where it helps to dissolve other substances and improve the application properties of the final product .
Plasticizer Production
This compound can be used in the production of plasticizers, which are additives that increase the plasticity or fluidity of materials. Plasticizers are essential in the manufacturing of flexible plastics, such as those used in cables, hoses, and various consumer goods. 2-Methyl-2-propyl-1-pentanol contributes to the flexibility and durability of these materials .
Fragrance and Flavor Industry
2-Methyl-2-propyl-1-pentanol is also utilized in the fragrance and flavor industry. Its unique scent profile makes it a valuable ingredient in the formulation of perfumes, colognes, and flavorings. It can enhance the olfactory and taste properties of various products, making them more appealing to consumers .
Pharmaceutical Applications
In the pharmaceutical industry, 2-Methyl-2-propyl-1-pentanol serves as a precursor or intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its chemical properties allow it to be incorporated into the molecular structure of drugs, potentially improving their efficacy and stability .
Chemical Research
This compound is frequently used in chemical research as a reagent or solvent. Its well-defined chemical properties make it a reliable substance for conducting experiments and developing new chemical processes. Researchers utilize 2-Methyl-2-propyl-1-pentanol to explore reaction mechanisms, synthesize novel compounds, and study the behavior of organic molecules .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-methyl-2-propylpentan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-4-6-9(3,8-10)7-5-2/h10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOIPGBMBGMJFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CCC)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205998 | |
| Record name | 1-Pentanol, 2-methyl-2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-propyl-1-pentanol | |
CAS RN |
57409-52-6 | |
| Record name | 2-Methyl-2-propyl-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57409-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentanol, 2-methyl-2-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057409526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC84236 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84236 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Pentanol, 2-methyl-2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pentanol, 2-methyl-2-propyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine](/img/structure/B3022737.png)
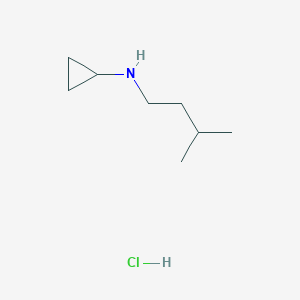


![4-[(Methylamino)methyl]phenol](/img/structure/B3022743.png)
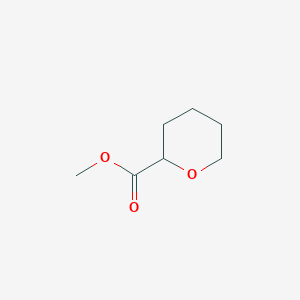
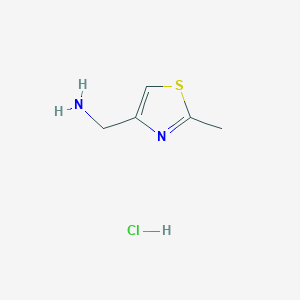

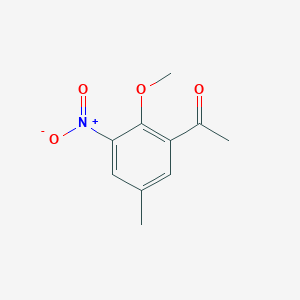
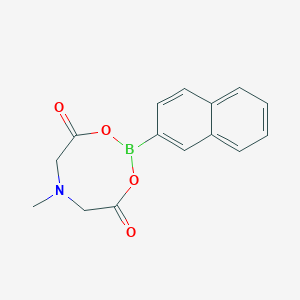
![(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B3022751.png)

![8-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B3022757.png)